Welcome to the BenchChem Online Store!
molecular formula C10H10N2O4 B2717243 1-(6-nitro-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone CAS No. 120711-96-8

1-(6-nitro-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone

Cat. No. B2717243
M. Wt: 222.2
InChI Key: GYWWRZWGVRSDCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08765940B2

Procedure details

A solution of 6-nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine (0.7 g, 3.89 mmol) in acetic anhydride (1.9 mL) and EtOAc (7 mL) was heater under reflux with stirring. After 15 h, the mixture was concentrated under reduced pressure to give 1-(6-nitro-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone as a yellow solid, which was carried on crude without purification: Mass Spectrum (ESI) m/e=223.0 (M+1).
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[CH:12][C:7]2[O:8][CH2:9][CH2:10][NH:11][C:6]=2[CH:5]=1)([O-:3])=[O:2].[C:14](OC(=O)C)(=[O:16])[CH3:15]>CCOC(C)=O>[N+:1]([C:4]1[CH:13]=[CH:12][C:7]2[O:8][CH2:9][CH2:10][N:11]([C:14](=[O:16])[CH3:15])[C:6]=2[CH:5]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC2=C(OCCN2)C=C1
Step Two
Name
Quantity
1.9 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
7 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC2=C(OCCN2C(C)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.